2,3-Diaza-7-silaspiro[4.5]decane (9CI)
Description
Properties
Molecular Formula |
C7H14N2Si |
|---|---|
Molecular Weight |
154.28 g/mol |
InChI |
InChI=1S/C7H14N2Si/c1-2-7(6-10-3-1)4-8-9-5-7/h8-9H,1-6H2 |
InChI Key |
SVGGGDHGXBWWON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNNC2)C[Si]C1 |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Analysis of 2,3 Diaza 7 Silaspiro 4.5 Decane 9ci
Spectroscopic Methodologies for Complex Molecular Architectures
The structural determination of a novel compound like 2,3-Diaza-7-silaspiro[4.5]decane would fundamentally rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they would allow for an unambiguous assignment of its complex spirocyclic architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy would be the most powerful tool for elucidating the intricate connectivity and stereochemistry of 2,3-Diaza-7-silaspiro[4.5]decane.
¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets for the methylene (B1212753) protons of the five-membered pyrazolidine (B1218672) ring and the six-membered silinane ring. The chemical shifts would be influenced by the adjacent nitrogen and silicon atoms. Protons on carbons alpha to nitrogen would likely appear downfield compared to those further away. The N-H protons of the pyrazolidine ring would likely appear as broad singlets, and their chemical shift could be dependent on solvent and concentration.
2D NMR Techniques: To definitively assign the proton and carbon signals and to understand the connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish the proton-proton coupling networks within the pyrazolidine and silinane rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule and confirming the spirocyclic linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, which would be invaluable for determining the stereochemistry and preferred conformation of the rings.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 2,3-Diaza-7-silaspiro[4.5]decane (9CI) (Note: These are hypothetical values based on known chemical shift ranges for similar structural motifs and should be considered as estimations.)
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C1 | ~45-55 | ~2.8-3.2 (m) |
| C4 | ~45-55 | ~2.8-3.2 (m) |
| C5 (Spiro) | ~60-70 | - |
| C6 | ~20-30 | ~1.5-1.9 (m) |
| C8 | ~20-30 | ~1.5-1.9 (m) |
| C9 | ~20-30 | ~1.5-1.9 (m) |
| C10 | ~20-30 | ~1.5-1.9 (m) |
| N2-H | - | ~4.0-6.0 (br s) |
| N3-H | - | ~4.0-6.0 (br s) |
| Si7-H | - | ~3.5-4.5 (m, if present) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy would be used to identify the key functional groups present in 2,3-Diaza-7-silaspiro[4.5]decane. The spectrum would be expected to show characteristic absorption bands:
N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H bonds in the pyrazolidine ring.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the methylene groups.
Si-C Stretching: A characteristic absorption, typically in the 1250 cm⁻¹ and 800-650 cm⁻¹ regions, would confirm the presence of the silicon-carbon bonds.
N-H Bending: Bending vibrations for the N-H groups would likely appear in the 1550-1650 cm⁻¹ region.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry would be crucial for determining the molecular weight and confirming the elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₁₆N₂Si).
X-ray Crystallographic Analysis of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) and Analogues
Should 2,3-Diaza-7-silaspiro[4.5]decane be synthesized and form suitable single crystals, X-ray crystallography would provide the most definitive and detailed three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the exact conformation of the molecule in the solid state.
Analysis of analogous spirocyclic systems from the Cambridge Structural Database (CSD) reveals that the spiro junction imposes significant conformational constraints on the adjoined rings. For instance, in many diazaspiro[4.5]decane derivatives, the six-membered ring adopts a chair conformation, while the five-membered ring can exist in various envelope or twisted conformations. The presence of the larger silicon atom at position 7 in the six-membered ring would influence its geometry, likely leading to longer Si-C bond lengths compared to C-C bonds and potentially a slight flattening of the chair conformation.
Table 2: Hypothetical Crystallographic Data for 2,3-Diaza-7-silaspiro[4.5]decane (9CI) (Note: This data is purely illustrative and represents a plausible scenario for a crystalline sample of the title compound.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Volume (ų) | ~965 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.15 |
Conformational Analysis of the Spiro[4.5]decane Skeleton
The conformational preferences of the spiro[4.5]decane skeleton in 2,3-Diaza-7-silaspiro[4.5]decane would be a complex interplay of steric and electronic factors.
Ring Strain and Conformational Preferences
The spiro[4.5]decane framework inherently possesses a degree of ring strain due to the spirocyclic fusion. The five-membered pyrazolidine ring is expected to be relatively flexible, adopting conformations that minimize torsional strain. The six-membered silinane ring would likely prefer a chair-like conformation to alleviate steric interactions.
Computational modeling, using methods such as Density Functional Theory (DFT), would be a powerful tool to predict the lowest energy conformations of 2,3-Diaza-7-silaspiro[4.5]decane. Such calculations could provide insights into the relative energies of different chair, boat, and twist-boat conformations of the silinane ring and the various envelope and twist conformations of the pyrazolidine ring. These theoretical predictions, when correlated with experimental NMR data (e.g., coupling constants and NOE effects), would provide a comprehensive understanding of the molecule's dynamic behavior in solution.
Influence of Diaza and Silasubstitution on Conformation
The unique conformational landscape of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is dictated by the interplay of several structural features: the inherent flexibility of the five-membered pyrazolidine ring, the conformational preferences of the six-membered silacyclohexane (B14727737) ring, and the rigid geometric constraints imposed by the spirocyclic fusion at C5. The substitution of carbon atoms with nitrogen and silicon heteroatoms introduces significant deviations from the conformational behavior of the parent carbocyclic spiro[4.5]decane.
The silacyclohexane ring is generally expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. nih.govlibretexts.org However, the introduction of a silicon atom at the 7-position alters the geometry of this chair. The longer C-Si bond lengths (typically around 1.86-1.93 Å) compared to C-C bonds (around 1.54 Å) and the smaller C-Si-C bond angles lead to a flattening of the chair at the silicon atom. nih.gov This results in a smaller angle of folding between the C8-C9-C1-C6 plane and the C8-Si-C6 plane compared to the corresponding planes in a cyclohexane (B81311) ring. nih.gov Consequently, the distinction between axial and equatorial positions on the silicon atom is less pronounced than in cyclohexane. nih.govresearchgate.net The conformational energies for substituents on silicon are also notably smaller, and in some cases, the axial position can be favored, a phenomenon less common in cyclohexane chemistry. researchgate.netresearchgate.net
The five-membered pyrazolidine ring, containing two adjacent nitrogen atoms, is inherently non-planar and typically adopts either an envelope or a twisted (half-chair) conformation to alleviate torsional strain. researchgate.netdavuniversity.org The presence of two nitrogen atoms introduces the possibility of rapid nitrogen inversion, a process where the substituents on the nitrogen atoms flip from one side of the ring to the other. This dynamic process, along with potential lone pair-lone pair repulsions, contributes to a complex potential energy surface with multiple low-energy conformations for the pyrazolidine moiety.
The spirocyclic linkage at C5 rigidly connects the pyrazolidine and silacyclohexane rings, forcing them into a nearly perpendicular arrangement. youtube.com This fusion significantly restricts the conformational freedom of both rings. The chair of the silacyclohexane ring cannot easily undergo ring-flipping without inducing severe steric strain with the pyrazolidine ring. Similarly, the puckering of the pyrazolidine ring is constrained by the bulky silacyclohexane substituent. The rigidity of spiro junctions is a key feature that can lock molecules into specific spatial arrangements. mdpi.com
The combined influence of the diaza and silasubstitution can be summarized as follows:
Ring Puckering and Flattening: The silacyclohexane ring likely exists in a flattened chair conformation. The pyrazolidine ring will adopt a puckered conformation (envelope or twist), but its dynamic behavior will be dampened by the spiro fusion.
Stereoelectronic Effects: The lone pairs on the nitrogen atoms can engage in stereoelectronic interactions with adjacent bonds, influencing the rotational barriers and conformational preferences of the pyrazolidine ring. Similarly, the silicon atom, being more electropositive than carbon, can influence the electronic environment of the six-membered ring.
In the absence of direct experimental data for 2,3-Diaza-7-silaspiro[4.5]decane (9CI), the following table provides representative bond lengths and angles based on known values for similar heterocyclic and organosilicon compounds. These values are illustrative of the expected molecular geometry.
| Parameter | Bond Type | Typical Value |
| Bond Lengths | ||
| C-C | 1.53 - 1.55 Å | |
| C-N | 1.45 - 1.48 Å | |
| N-N | 1.44 - 1.46 Å | |
| C-Si | 1.86 - 1.90 Å | |
| C-H | 1.08 - 1.10 Å | |
| N-H | 1.00 - 1.02 Å | |
| Bond Angles | ||
| ∠ C-C-C | 109° - 112° | |
| ∠ C-N-N | ~110° | |
| ∠ C-C-N | 108° - 111° | |
| ∠ C-Si-C | 105° - 109° | |
| Spiro Junction (∠ C-C(spiro)-C) | ~109.5° |
Reactivity and Reaction Pathways of 2,3 Diaza 7 Silaspiro 4.5 Decane 9ci
Reactivity of the Nitrogen Centers (Diaza Functionality)
The nitrogen atoms within the pyrazolidine (B1218672) ring of 2,3-Diaza-7-silaspiro[4.5]decane are nucleophilic centers and are susceptible to reactions with various electrophiles. csic.esresearchgate.net The reactivity of these nitrogen centers is a key aspect of the molecule's chemistry, allowing for a range of functionalization strategies.
Common reactions involving the diaza functionality include alkylation and acylation. csic.es Alkylation can introduce alkyl groups onto one or both nitrogen atoms, thereby modifying the steric and electronic properties of the molecule. Similarly, acylation with acyl halides or anhydrides can be employed to introduce carbonyl functionalities, which can serve as handles for further synthetic manipulations. The specific conditions for these reactions, such as the choice of base and solvent, would be critical in controlling the degree and regioselectivity of substitution.
The following table summarizes the expected reactivity of the nitrogen centers:
| Reaction Type | Reagents | Expected Product |
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-alkylated 2,3-Diaza-7-silaspiro[4.5]decane |
| Acylation | Acyl chlorides (e.g., CH₃COCl), Anhydrides | N-acylated 2,3-Diaza-7-silaspiro[4.5]decane |
Transformations Involving the Silicon Center
The silicon atom in the silinane ring of 2,3-Diaza-7-silaspiro[4.5]decane is a versatile reaction center. Its reactivity is influenced by the electronegativity difference between silicon and its neighboring atoms, as well as the potential for the silicon atom to expand its coordination sphere.
One of the characteristic reactions of silanes is hydrosilylation, which involves the addition of the Si-H bond across a carbon-carbon double or triple bond. researchgate.net This reaction, typically catalyzed by transition metals, would allow for the introduction of a wide range of organic substituents onto the silicon atom.
Furthermore, the silicon center can act as a Lewis acid, making it susceptible to nucleophilic attack. baranlab.org Reactions with nucleophiles could lead to the cleavage of silicon-carbon or silicon-hydrogen bonds, depending on the reaction conditions and the nature of the nucleophile. The acidity of the Si-H bond is another important factor; in the presence of a strong base, the silane (B1218182) can be deprotonated to form a silyl (B83357) anion, a potent nucleophile that can participate in various bond-forming reactions. nih.gov
A summary of potential transformations at the silicon center is presented below:
| Reaction Type | Reagents/Catalysts | Expected Outcome |
| Hydrosilylation | Alkenes/Alkynes, Transition metal catalyst (e.g., Pt) | Addition of the silane across the multiple bond |
| Nucleophilic Attack | Strong nucleophiles (e.g., organolithium reagents) | Cleavage of Si-C or Si-H bonds |
| Deprotonation | Strong bases (e.g., BuLi) | Formation of a silyl anion |
Functionalization and Derivatization Strategies
The dual reactivity of 2,3-Diaza-7-silaspiro[4.5]decane at both the nitrogen and silicon centers provides a rich platform for the development of diverse functionalization and derivatization strategies. These strategies can be designed to selectively modify one part of the molecule while leaving the other intact, or to functionalize both moieties simultaneously or sequentially.
For instance, the nitrogen centers can be protected with suitable protecting groups to allow for selective reactions at the silicon center. Following the desired transformation at the silicon atom, the protecting groups on the nitrogens can be removed to allow for further functionalization of the pyrazolidine ring. Conversely, the reactivity of the silicon center could be modulated to enable selective derivatization of the nitrogen atoms.
The development of orthogonal functionalization strategies would be a key area of research, enabling the synthesis of a wide array of derivatives with tailored properties for various applications.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving 2,3-Diaza-7-silaspiro[4.5]decane is crucial for optimizing reaction conditions and controlling product outcomes.
For reactions at the nitrogen centers, mechanistic studies would likely focus on the kinetics and thermodynamics of alkylation and acylation reactions. csic.es These studies could involve computational modeling to predict the most likely sites of reaction and to understand the influence of substituents on reactivity.
In the case of transformations at the silicon center, mechanistic investigations of hydrosilylation would likely involve studying the catalytic cycle of the transition metal catalyst. researchgate.net For reactions involving nucleophilic attack or deprotonation, studies would focus on the nature of the transition states and intermediates, as well as the role of the solvent and counterions in influencing the reaction pathway. baranlab.orgnih.gov
Theoretical and Computational Chemistry Studies on 2,3 Diaza 7 Silaspiro 4.5 Decane 9ci
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2,3-Diaza-7-silaspiro[4.5]decane (9CI), methods like the Hartree-Fock (HF) theory and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized to approximate the solutions to the Schrödinger equation.
These calculations would yield crucial information about the molecule's electronic landscape, including:
Molecular Orbital (MO) Energies: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic stability.
Electron Density Distribution: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-deficient, providing insights into its reactivity and intermolecular interactions.
Density Functional Theory (DFT) for Molecular Geometry and Stability
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 2,3-Diaza-7-silaspiro[4.5]decane (9CI), DFT calculations would be instrumental in determining its structural and thermodynamic properties.
Key applications of DFT for this molecule would include:
Geometry Optimization: By finding the minimum energy structure on the potential energy surface, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. This would provide a detailed three-dimensional structure of the most stable conformer.
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is typically performed. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
Thermodynamic Properties: DFT can be used to calculate various thermodynamic parameters such as the enthalpy of formation, Gibbs free energy, and entropy, which are crucial for understanding the stability and reactivity of the compound.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. For a flexible molecule like 2,3-Diaza-7-silaspiro[4.5]decane (9CI), which contains a spirocyclic system with a six-membered ring that can adopt different conformations (e.g., chair, boat), MD simulations would be particularly insightful.
An MD simulation would involve:
Force Field Selection: A suitable force field that accurately describes the interatomic potentials for a silicon-containing heterocyclic compound would be chosen.
Simulation Protocol: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) at a specific temperature and pressure to allow the molecule to explore its conformational space.
Trajectory Analysis: The resulting trajectory would be analyzed to identify the most populated conformations, the energy barriers between them, and the timescales of conformational changes. This provides a comprehensive picture of the molecule's conformational landscape.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting various spectroscopic data. For 2,3-Diaza-7-silaspiro[4.5]decane (9CI), these predictions can guide experimental characterization.
NMR Spectroscopy: The chemical shifts (¹H, ¹³C, ²⁹Si) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. These predicted values are crucial for the assignment of experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. By calculating the energies of electronic transitions, one can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insights into the electronic structure.
Vibrational Spectroscopy (IR and Raman): As mentioned earlier, DFT frequency calculations yield the vibrational modes of the molecule. The corresponding frequencies and intensities can be used to generate theoretical IR and Raman spectra, which are indispensable for interpreting experimental vibrational spectra.
Analysis of Bonding Characteristics and Hyperconjugation Involving Silicon
The presence of a silicon atom in the spirocyclic system of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) introduces interesting bonding features that can be explored computationally.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for studying bonding interactions in detail. It allows for the investigation of charge transfer, bond polarity, and hyperconjugative interactions. In this molecule, NBO analysis could be used to study the nature of the C-Si and N-N bonds and to quantify the extent of hyperconjugation between the nitrogen lone pairs and the anti-bonding orbitals of the silicon atom (n(N) → σ*(Si-C)).
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, based on the topology of the electron density, can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify bond critical points. This would provide a rigorous description of the bonding within the 2,3-Diaza-7-silaspiro[4.5]decane (9CI) framework.
Advanced Applications in Chemical Sciences
Role as Ligands in Coordination Chemistry
There is no available scientific literature detailing the use of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) as a ligand in coordination chemistry. Research on its ability to coordinate with metal centers, the types of complexes it may form, or the properties of such complexes has not been published.
Application as Organocatalysts in Stereoselective Transformations
An extensive search did not yield any studies or reports on the application of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) as an organocatalyst. Consequently, there is no data on its efficacy, selectivity, or mechanism of action in any stereoselective transformations.
Integration into Advanced Materials Science
Precursors for Polymeric Materials
Components of Hybrid Organic-Inorganic Frameworks
There is no evidence in the scientific literature to suggest that 2,3-Diaza-7-silaspiro[4.5]decane (9CI) has been used as a component in the development of hybrid organic-inorganic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of spirocyclic compounds, particularly those containing multiple heteroatoms, presents a significant challenge for synthetic chemists. mdpi.com Future research will need to focus on establishing efficient, scalable, and sustainable methods for constructing the 2,3-diaza-7-silaspiro[4.5]decane core.
Key areas of investigation should include:
Multicomponent Domino Reactions: Designing one-pot syntheses that combine several transformations, such as Knoevenagel condensation, Michael addition, and cyclization, could provide a highly efficient route. mdpi.com These reactions are atom-economical and can rapidly generate molecular complexity from simple precursors. mdpi.com
Cycloaddition Strategies: The reaction of aza-dienes with suitable dienophiles is a powerful tool for heterocycle synthesis. mdpi.com A potential route could involve an aza-Diels-Alder reaction, where a silicon-containing diene or dienophile reacts with a nitrogen-containing counterpart to form the core structure.
Catalytic Approaches: Exploring transition-metal catalysis (e.g., palladium, cobalt) or organocatalysis could lead to milder and more selective synthetic pathways. acs.orgnih.gov For instance, a palladium-catalyzed dearomative azaspirocyclization could be adapted for this system. acs.org The use of sustainable methodologies, such as ionic liquids as catalysts and microwave-assisted heating, could significantly reduce reaction times and environmental impact. mdpi.com
A hypothetical sustainable synthetic approach is outlined below, demonstrating a potential pathway using readily available starting materials.
| Step | Reaction Type | Proposed Reactants | Potential Catalyst/Conditions | Rationale |
| 1 | Knoevenagel Condensation | Silacyclohexan-4-one, Malononitrile | Piperidine, Ethanol | Forms a reactive α,β-unsaturated intermediate. |
| 2 | Michael Addition | Intermediate from Step 1, Hydrazine (B178648) | Basic conditions | Introduces the diaza-moiety to the scaffold. |
| 3 | Intramolecular Cyclization | Intermediate from Step 2 | Heat or mild acid/base | Forms the final spirocyclic pyrazolidine (B1218672) ring. |
This table is interactive and represents a conceptual pathway.
Exploration of Diverse Derivatization Pathways
Once the core scaffold is accessible, a major research thrust will be the exploration of its derivatization to create a library of analogues with diverse functionalities. The primary sites for modification on the 2,3-diaza-7-silaspiro[4.5]decane skeleton are the two nitrogen atoms of the pyrazolidine ring and potentially the silicon atom or its adjacent carbons.
Future derivatization studies could include:
N-Functionalization: The secondary amines in the diaza-ring are prime targets for reactions such as alkylation, acylation, arylation, and sulfonylation. These modifications would allow for the fine-tuning of the compound's electronic properties, solubility, and steric profile.
Silicon Center Modification: If the synthesis allows for precursors with reactive groups on the silicon atom (e.g., Si-H or Si-alkoxy), these could be converted into a range of other functionalities. The Si-C bond is generally stable, but specific reagents can facilitate transformations. wikipedia.org
Ring Functionalization: Depending on the synthetic route, it may be possible to introduce substituents onto the carbon backbone of either the five-membered or six-membered ring, further expanding the structural diversity.
| Reaction Type | Target Site | Typical Reagents | Expected Functional Group |
| N-Alkylation | N-H | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl |
| N-Acylation | N-H | Acyl chlorides (e.g., Acetyl chloride), Base | N-Acyl (Amide) |
| N-Arylation | N-H | Aryl halides, Palladium catalyst (Buchwald-Hartwig) | N-Aryl |
| Hydrosilylation | C=C (on precursor) | Silanes (R₃SiH), Platinum catalyst | C-Si bond |
This interactive table illustrates potential derivatization strategies.
Advanced Spectroscopic and Computational Investigations
A thorough understanding of the structural and electronic properties of the 2,3-diaza-7-silaspiro[4.5]decane system is crucial for predicting its reactivity and potential applications. A combination of advanced spectroscopic techniques and computational modeling will be essential.
Spectroscopic Characterization: Comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and especially ²⁹Si NMR, will be fundamental for structural elucidation. researchgate.net Infrared (IR) spectroscopy will help identify key functional groups, such as N-H stretches and vibrations associated with the Si-C bond. gelest.comresearchgate.net High-resolution mass spectrometry (HRMS) will confirm molecular formulas and can provide insights into fragmentation pathways. nih.gov For crystalline derivatives, single-crystal X-ray diffraction will provide definitive proof of the three-dimensional structure and conformational details. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations will be a powerful tool for investigating this novel system. nih.govmdpi.com DFT can be used to:
Predict stable conformations of the five- and six-membered rings, which are known to be flexible. nih.govbohrium.comcanada.ca
Calculate geometric parameters (bond lengths, angles) to compare with experimental X-ray data. nih.gov
Determine electronic properties such as frontier molecular orbital (HOMO-LUMO) energies, which are key to understanding reactivity.
Simulate NMR and IR spectra to aid in the interpretation of experimental data.
| Technique | Information Gained | Anticipated Key Features |
| ¹H NMR | Proton environment, coupling | Diastereotopic protons on rings, N-H signals. |
| ¹³C NMR | Carbon skeleton | Spiro carbon signal, signals for carbons bonded to Si and N. |
| ²⁹Si NMR | Silicon chemical environment | Characteristic shift depending on substituents on silicon. researchgate.net |
| IR Spectroscopy | Functional groups | N-H stretch (~3300 cm⁻¹), Si-C vibrations. gelest.com |
| X-ray Crystallography | 3D molecular structure | Precise bond lengths/angles, ring conformations, packing. |
| DFT Calculations | Geometry, electronics, stability | Lowest energy conformers, HOMO-LUMO gap, charge distribution. mdpi.com |
This interactive table summarizes the analytical approaches.
Expansion of Applications in Catalysis and Materials Chemistry
The unique structural features of 2,3-diaza-7-silaspiro[4.5]decane suggest several exciting avenues for application in catalysis and materials chemistry.
Catalysis: The two nitrogen atoms in the pyrazolidine ring can act as a bidentate ligand, similar to well-known diamine ligands, to coordinate with transition metals. The resulting metal complexes could be explored as catalysts for a variety of organic transformations. Organosilicon compounds themselves, particularly those with cationic silicon centers, have emerged as efficient catalysts for reactions like hydrosilylation. mdpi.comresearchgate.netacs.org Derivatives of the diaza-silaspiro scaffold could bridge homogeneous and heterogeneous catalysis. rsc.org
Materials Chemistry: Organosilicon compounds are foundational to a wide range of materials due to their unique properties, including thermal stability and hydrophobicity. wikipedia.org Polymers incorporating the rigid, three-dimensional diaza-silaspiro unit could exhibit novel thermal or mechanical properties. The nitrogen atoms also offer sites for hydrogen bonding, which could be exploited to create self-assembling materials or supramolecular structures. Furthermore, diaza-containing heterocycles have been investigated for applications in organic electronics, and the incorporation of a silicon atom could modulate these properties. nih.gov
Investigation of Structure-Reactivity Relationships within the Diaza-Silaspiro Framework
A systematic investigation into the structure-reactivity relationships (SRRs) will be crucial for the rational design of new derivatives with tailored properties. This research would involve synthesizing a library of analogues with varied substituents (as outlined in section 7.2) and quantitatively assessing the impact of these changes on specific properties.
Key research questions to address include:
How do electronic effects (electron-donating vs. electron-withdrawing groups on the nitrogen atoms) influence the nucleophilicity or basicity of the nitrogens?
How do steric effects around the spiro center or on the rings influence the conformational preferences of the molecule?
By correlating these structural modifications with outcomes in catalytic activity, material properties, or biological activity, a comprehensive understanding of the diaza-silaspiro framework can be developed. This knowledge will be invaluable for optimizing the performance of these compounds in specific applications and will establish a foundation for the future development of this novel class of heterocycles. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,3-Diaza-7-silaspiro[4.5]decane (9CI), and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of spiro compounds like 2,3-Diaza-7-silaspiro[4.5]decane often involves palladium-catalyzed cross-coupling reactions or cyclization strategies. For analogous azaspiro systems (e.g., 7-Azaspiro[4.5]decane), Pd(OAc)₂–PPh₃ has been used with substituted aryl halides to form exocyclic double bonds . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) significantly impacts stereochemical outcomes and yields. Post-synthesis purification typically requires column chromatography with silica gel, followed by recrystallization in non-polar solvents to isolate enantiomerically pure forms .
Q. How should researchers characterize the structural integrity of 2,3-Diaza-7-silaspiro[4.5]decane?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming spirocyclic geometry. For example, in 1,3-diazaspiro[4.5]decane-2,4-dione derivatives, distinct chemical shifts for carbonyl groups (δ ~170 ppm in ¹³C NMR) and sp³-hybridized carbons (δ 50–70 ppm) validate the spiro junction . High-Resolution Mass Spectrometry (HRMS) using ESI+ or MALDI-TOF ensures molecular ion alignment with theoretical masses, while X-ray crystallography resolves absolute stereochemistry in crystalline derivatives .
Q. What safety protocols are essential for handling 2,3-Diaza-7-silaspiro[4.5]decane in laboratory settings?
- Methodological Answer : Avoid skin/eye contact and inhalation by using nitrile gloves, fume hoods, and safety goggles. Electrostatic charge buildup must be mitigated via grounded equipment, as spiro compounds with heteroatoms (e.g., sulfur in 6-Thia-2,3-diazaspiro[4.5]decane) may pose flammability risks . Storage requires airtight containers in dry, ventilated areas at 2–8°C to prevent hydrolysis or oxidation. Compatibility checks with metals (e.g., aluminum) are critical due to potential ligand interactions .
Advanced Research Questions
Q. How can computational modeling guide the design of 2,3-Diaza-7-silaspiro[4.5]decane derivatives for receptor selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target receptors like 5-HT1A or α1-adrenergic receptors. For instance, modifying the 1,4-dioxaspiro[4.5]decane moiety to 1-oxa-4-thiaspiro analogs reduced α1 affinity by 10-fold, highlighting the role of heteroatom electronegativity in selectivity . Quantum mechanical calculations (DFT/B3LYP) further optimize substituent placement by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic compounds?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from dynamic stereochemistry or solvent effects. Variable Temperature NMR (VT-NMR) can identify conformational exchange in spiro systems, while 2D-COSY and NOESY experiments clarify through-space couplings. For example, in 8-azaspiro[4.5]decane derivatives, VT-NMR at −40°C resolved axial-equatorial isomerism obscured at room temperature . Cross-referencing with NIST Chemistry WebBook data validates vibrational frequencies (e.g., C=O stretches at ~1750 cm⁻¹) .
Q. How do structural modifications to the spiro core enhance biological activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) to the diaza ring increases metabolic stability, as seen in 3-(4-chlorophenyl)-diazaspiro derivatives with prolonged in vivo half-lives . Conversely, replacing oxygen with sulfur (e.g., 1-oxa-7-thia-4-azaspiro decane 7,7-dioxide) alters lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration in neuroprotective assays . Structure-Activity Relationship (SAR) studies should prioritize substitutions at positions 2 and 3, guided by CoMFA or CoMSIA models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
